6-Bromo-7-chloro-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one can be represented by the InChI code1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2
. Chemical Reactions Analysis
Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Isothiocoumarin Derivatives
6-Bromo-7-chloro-3H-2-benzofuran-1-one is used in the synthesis of isothiocoumarin derivatives. These compounds are obtained through a series of reactions including hydrolysis and condensation, starting from 2-benzofuran-1(3H)-one (phthalide) (Pokhodylo, Matiychuk, & Obushak, 2010).
Formation of Halogenated Benzofurans
Halogenated benzofurans, including 6-bromo and 7-chloro derivatives, are formed via thermal rearrangement processes. These processes involve electrophilic bromination and the formation of cyclic bromonium ion intermediates (Šarčevic̀, Zsindely, & Schmid, 1973).
Domino Synthesis Processes
6-Bromo-7-chloro-3H-2-benzofuran-1-one is a potential intermediate in domino synthesis processes involving the coupling of halogenated benzenes with beta-keto esters. This process results in the formation of various benzofurans with different substituents (Lu, Wang, Zhang, & Ma, 2007).
Pesticide Intermediate Synthesis
This compound serves as an intermediate in the synthesis of pesticides with condensed heterocyclic structures. The synthesis involves a novel method starting from 4-chloro salicylic acid and proceeds through steps like esterification, etherification, hydrolysis, cyclization, and bromination (Xiaojun, 2005).
Investigation of Substituent Effects
Research into the substituent effects in the benzofuran system includes studying the electrophilic bromination of benzofuran and its derivatives. This research helps understand the reaction kinetics and product formation under various conditions (Okuyama, Kunugiza, & Fueno, 1974).
Future Directions
Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
properties
IUPAC Name |
6-bromo-7-chloro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJROJBIVKCEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-3H-2-benzofuran-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.